4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline
Description
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a methyl group at position 6 and an aniline moiety at position 3. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3 |
InChI Key |
QQGUIMLGBMZTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .
Industrial Production Methods
the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and phenyl isocyanate are commonly used.
Major Products
The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physical Properties
Substituents significantly influence physical properties. A comparison of molecular weights (MW) and melting points (mp) is shown below:
| Compound | Substituent (Position 6) | MW (g/mol) | mp (°C) |
|---|---|---|---|
| 6-Phenylthiazolo[3,2-b][1,2,4]triazole | Phenyl | 201.25 | 208–210 |
| 6-(4-Fluorophenyl)thiazolo... (3c) | 4-Fluorophenyl | 219.24 | 150–152 |
| 6-(4-Propoxyphenyl)thiazolo... (5b) | 4-Propoxyphenyl | N/A | N/A |
| Target Compound | Methyl + Aniline | ~245.3* | N/A |
*Estimated based on structural analogs.
Pharmacological Activity
- Anticonvulsant Activity : Analogs like 3c and 5b showed efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The 4-fluorophenyl group in 3c conferred selectivity against MES seizures, while the 4-propoxy group in 5b provided dual activity . The target compound’s aniline group may alter bioavailability or target engagement.
- Anti-Inflammatory Activity : Thiazolo-triazole derivatives with benzylidene substituents (e.g., 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones) exhibited anti-inflammatory properties at safe dosages (200 mg/kg) . The methyl-aniline substitution in the target compound could modulate these effects.
Biological Activity
4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes both thiazole and triazole moieties, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₁₄H₁₁N₅S₂, with a molar mass of approximately 313.4 g/mol.
Structural Characteristics
The structural characteristics of this compound allow it to interact effectively with various biological targets. The presence of the thiazole and triazole rings contributes to its ability to exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles have shown promising results in inhibiting specific cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Thiazolo[3,2-B][1,2,4]triazole Derivative | Bel-7402 | TBD |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. Studies have indicated that thiazole and triazole derivatives can inhibit bacterial growth and act against fungal infections . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Pathogen Type | Compound Name | Activity Observed | Reference |
|---|---|---|---|
| Bacteria | This compound | Inhibition of growth | |
| Fungi | Thiazolo[3,2-B][1,2,4]triazole Derivative | Antifungal activity |
The biological activity of this compound is likely mediated through its interactions with biological macromolecules such as proteins or nucleic acids. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in disease pathways. This binding can lead to the inhibition or modulation of their activity .
Case Studies
A notable study involving the synthesis and evaluation of thiazolo[3,2-B][1,2,4]triazole derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that these compounds could significantly reduce cell viability in cancer cell lines compared to control groups . Additionally, the study explored the structure-activity relationship (SAR), emphasizing how modifications at various positions on the triazole ring influenced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
